9,10-Dimethoxy-9,10-dimethyl-9,10-dihydroanthracene
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Overview
Description
9,10-Dimethoxy-9,10-dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C18H20O2 It is a derivative of anthracene, characterized by the presence of methoxy and methyl groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethoxy-9,10-dimethyl-9,10-dihydroanthracene typically involves the alkylation of anthracene derivatives. One common method includes the reaction of anthracene with methanol and formaldehyde in the presence of an acid catalyst to introduce the methoxy groups. The methyl groups are then introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
9,10-Dimethoxy-9,10-dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dimethoxy-9,10-dimethyl-9,10-dihydroanthracene involves its interaction with various molecular targets. The methoxy and methyl groups influence its reactivity and binding affinity to different enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidative metabolism and conjugation reactions.
Comparison with Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: Lacks the methoxy groups, resulting in different chemical and physical properties.
9,10-Dihydro-9,10-dimethylanthracene: Similar structure but without the methoxy groups, affecting its reactivity and applications.
Anthracene: The parent compound, which lacks both methoxy and methyl groups, serving as a basis for comparison.
Uniqueness: 9,10-Dimethoxy-9,10-dimethyl-9,10-dihydroanthracene is unique due to the presence of both methoxy and methyl groups, which enhance its solubility, reactivity, and potential applications in various fields. The combination of these functional groups provides a versatile platform for chemical modifications and the development of new compounds with desired properties.
Properties
CAS No. |
6321-63-7 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
9,10-dimethoxy-9,10-dimethylanthracene |
InChI |
InChI=1S/C18H20O2/c1-17(19-3)13-9-5-7-11-15(13)18(2,20-4)16-12-8-6-10-14(16)17/h5-12H,1-4H3 |
InChI Key |
IYZHNUXQEUZCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)OC)OC |
Origin of Product |
United States |
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